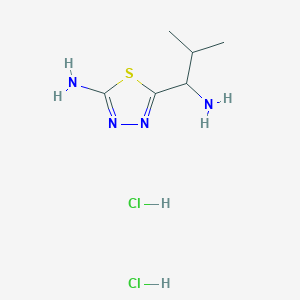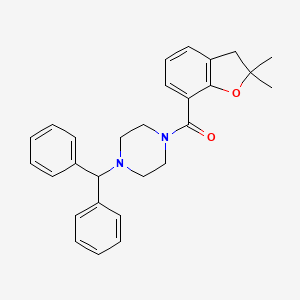
5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine dihydrochloride; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 1-Amino-2-methylpropan-2-ol , which is an organic compound with both amine and alcohol substituents. It’s a colorless liquid that is classified as an alkanolamine .
Synthesis Analysis
While the specific synthesis process for this compound is not available, aminomethyl propanol, a related compound, can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, 1-Amino-2-methylpropan-2-ol is a colorless liquid that is soluble in water .Scientific Research Applications
Synthesis and Biological Activity
5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine dihydrochloride, a derivative of 1,3,4-thiadiazole, is utilized in the synthesis of various compounds with potential biological activities. For instance, compounds based on the 1,3,4-thiadiazole scaffold, such as those synthesized from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, have shown moderate antimicrobial activity against bacterial and fungal strains, including Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Furthermore, compounds like 5-azolyl-1,3,4-thiadiazol-2-amines have been synthesized through transformations of carboxylic acids, showcasing a methodology to create heterocyclic assemblies with high potential for biological activity (Petkevich et al., 2021).
Advanced Synthesis Techniques
The synthesis of 1,3,4-thiadiazole derivatives, such as 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, has been improved through methods like ultrasound-assisted synthesis. This technique not only enhances the efficiency of the reactions but also offers a greener alternative to conventional synthesis methods (Erdogan, 2018). Moreover, solid-phase synthesis has been employed to create libraries of 1,3,4-thiadiazole derivatives, demonstrating the versatility and adaptability of thiadiazole chemistry in generating compounds with diverse biological and physicochemical properties (Yang et al., 2016).
Potential Antimicrobial and Anti-inflammatory Properties
Novel 1,3,4-thiadiazole derivatives have been explored for their antimicrobial and anti-inflammatory activities. Some derivatives have shown potent activity against bacteria such as S. aureus and E. coli, comparable to known drugs like ciprofloxacin. Theoretical docking results suggest these compounds could act as potent inhibitors of DNA gyrase, highlighting their potential as antimicrobial agents (Moustafa et al., 2020). Additionally, certain thiadiazole derivatives exhibit promising anti-inflammatory and analgesic activities, with some showing better ulcerogenic activity than phenylbutazone, indicating their potential as safer anti-inflammatory agents (Bhati & Kumar, 2008).
Antioxidant and Anti-inflammatory Effects
The antioxidant and anti-inflammatory effects of thiadiazole derivatives further illustrate the therapeutic potential of compounds synthesized from 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine dihydrochloride. Specific derivatives have displayed significant antioxidant activity, surpassing that of standard ascorbic acid, and have also demonstrated promising anti-inflammatory activity (Sravya et al., 2019).
Properties
IUPAC Name |
5-(1-amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.2ClH/c1-3(2)4(7)5-9-10-6(8)11-5;;/h3-4H,7H2,1-2H3,(H2,8,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSCBBLJSOVFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=C(S1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)
![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)
![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)




![2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6336096.png)



